molecular formula C14H20ClNO4 B13774041 1,4-Dibutoxy-2-chloro-3-nitrobenzene CAS No. 71501-43-4

1,4-Dibutoxy-2-chloro-3-nitrobenzene

Cat. No.: B13774041
CAS No.: 71501-43-4
M. Wt: 301.76 g/mol
InChI Key: MJXACADUQMBDHU-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2-chloro-3-nitrobenzene is an organic compound that belongs to the class of disubstituted benzenes It is characterized by the presence of two butoxy groups, a chlorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibutoxy-2-chloro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,4-dibutoxy-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxy-2-chloro-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The butoxy groups can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products Formed

    Reduction: 1,4-Dibutoxy-2-chloro-3-aminobenzene.

    Substitution: 1,4-Dibutoxy-2-methoxy-3-nitrobenzene.

    Oxidation: 1,4-Dibutoxy-2-chloro-3-nitrobenzaldehyde.

Scientific Research Applications

1,4-Dibutoxy-2-chloro-3-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibutoxy-2-chloro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibutoxy-2-chloro-5-nitrobenzene
  • 1,4-Dibutoxy-2-chloro-4-nitrobenzene
  • 1,4-Dibutoxy-2-chloro-6-nitrobenzene

Uniqueness

1,4-Dibutoxy-2-chloro-3-nitrobenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions. The presence of both electron-donating butoxy groups and electron-withdrawing nitro and chlorine groups creates a compound with distinct electronic properties, making it valuable for various applications.

Properties

CAS No.

71501-43-4

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

1,4-dibutoxy-2-chloro-3-nitrobenzene

InChI

InChI=1S/C14H20ClNO4/c1-3-5-9-19-11-7-8-12(20-10-6-4-2)14(13(11)15)16(17)18/h7-8H,3-6,9-10H2,1-2H3

InChI Key

MJXACADUQMBDHU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)OCCCC)Cl)[N+](=O)[O-]

Origin of Product

United States

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